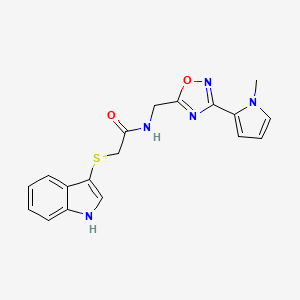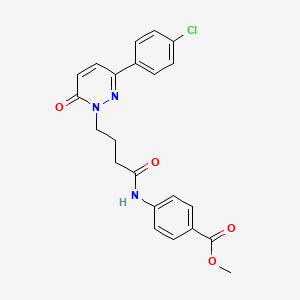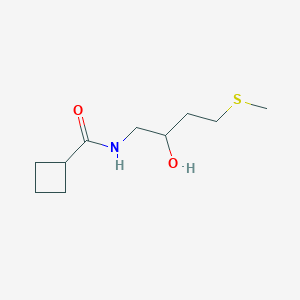
N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide, also known as CB-13, is a synthetic cannabinoid that was first synthesized in 1994. It is a potent agonist of the cannabinoid receptor CB1 and has been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide acts as a potent agonist of the CB1 receptor, which is part of the endocannabinoid system. The endocannabinoid system plays a role in regulating a variety of physiological processes, including pain sensation, mood, and appetite. By activating the CB1 receptor, N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide can modulate these processes and produce a variety of effects.
Biochemical and Physiological Effects:
N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide has been shown to produce a variety of biochemical and physiological effects. In addition to its analgesic, neuroprotective, and anti-cancer properties, N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide has also been found to have anti-inflammatory effects and may be useful in treating inflammatory disorders such as arthritis. Additionally, N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide has been shown to have anxiolytic effects and may be useful in treating anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide in lab experiments is its potency and selectivity for the CB1 receptor. This allows researchers to study the effects of CB1 activation in a more specific manner. However, one limitation of using N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide is its potential for off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide. One area of interest is the development of N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide derivatives with improved potency and selectivity for the CB1 receptor. Additionally, further studies are needed to determine the safety and efficacy of N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide in humans. Finally, research on the potential therapeutic applications of N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide in areas such as pain management, neuroprotection, and cancer treatment should continue.
Synthesemethoden
The synthesis of N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide involves the reaction of cyclobutanecarboxylic acid with 4-methylthiobutan-2-ol, followed by the addition of N,N-dimethylformamide and thionyl chloride. The resulting product is then treated with 2-hydroxy-4-methylbutyramide to yield N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide has been studied for its potential therapeutic applications in a variety of areas, including pain management, neuroprotection, and cancer treatment. In one study, N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide was found to be effective in reducing neuropathic pain in rats. Other studies have shown that N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide has neuroprotective effects and may be useful in treating neurodegenerative disorders such as Alzheimer's disease. Additionally, N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide has shown promise as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-14-6-5-9(12)7-11-10(13)8-3-2-4-8/h8-9,12H,2-7H2,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIZMXKXWYIGMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)C1CCC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

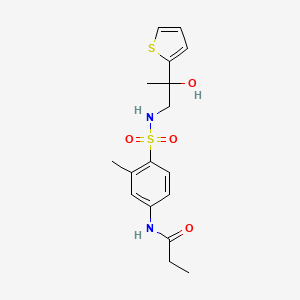
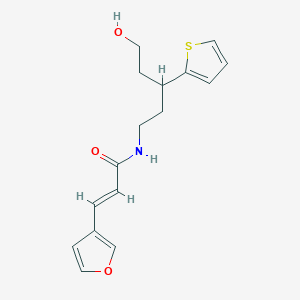
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2380818.png)

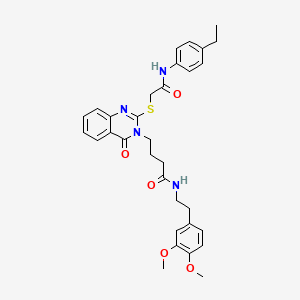
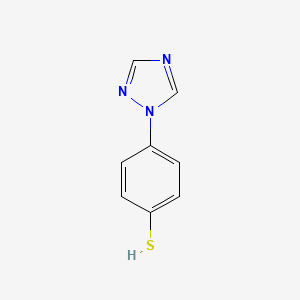
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2380825.png)
![(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2380826.png)
![Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane](/img/structure/B2380827.png)
![2-Benzyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B2380828.png)

![2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2380835.png)
